molecular formula C18H25N5O3 B605389 1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea CAS No. 1442677-18-0

1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea

Cat. No. B605389
M. Wt: 359.43
InChI Key: AZHFAXGDRCIDKF-KTXOBNNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM-9514 is a novel, potent Glucokinase (GK) activator. AM-9514 showed a favorable combination of in vitro potency, enzyme kinetic properties, acceptable pharmacokinetic profiles in preclinical species, and robust efficacy in a rodent PD model. Glucokinase (GK) activators represent a class of type 2 diabetes therapeutics actively pursued due to the central role that GK plays in regulating glucose homeostasis.

Scientific Research Applications

Synthesis and Chemical Properties

  • Gas-phase pyrolysis has been utilized in the synthesis of compounds with structures similar to the specified chemical, showcasing its potential in heterocyclic synthesis. This process involves unimolecular reactions and has been studied for its kinetics and product analysis, suggesting its application in the synthesis of complex compounds like the one (Al-Awadi & Elnagdi, 1997).

  • Research on the synthesis of fused and pendant pyrazole heterocyclic compounds, related to the structure of interest, indicates their potential use in the production of fluorescent brightening agents. This highlights the applicability of such compounds in material sciences and industrial applications (Tagdiwala & Rangnekar, 2007).

Biological Applications

  • Some newly synthesized compounds similar to the one have shown significant antibacterial activity. This suggests potential applications of such compounds in developing new antimicrobial agents (Mohammad, Ahmed, & Mahmoud, 2017).

  • A study on the synthesis and molecular docking of 1,3-oxazole clubbed pyridyl-pyrazolines, structurally related to the compound, revealed promising results in anticancer and antimicrobial activities. This indicates the potential use of these compounds in pharmaceutical research, particularly in drug discovery for cancer and microbial infections (Katariya, Vennapu, & Shah, 2021).

properties

CAS RN

1442677-18-0

Product Name

1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea

Molecular Formula

C18H25N5O3

Molecular Weight

359.43

IUPAC Name

1-(3-((1-ethyl-1H-pyrazol-5-yl)oxy)-5-(((1r,3s)-3-hydroxy-3-methylcyclobutyl)methyl)pyridin-2-yl)-3-methylurea

InChI

InChI=1S/C18H25N5O3/c1-4-23-15(5-6-21-23)26-14-8-12(7-13-9-18(2,25)10-13)11-20-16(14)22-17(24)19-3/h5-6,8,11,13,25H,4,7,9-10H2,1-3H3,(H2,19,20,22,24)/t13-,18-

InChI Key

AZHFAXGDRCIDKF-KTXOBNNYSA-N

SMILES

O=C(NC)NC1=NC=C(C[C@H]2C[C@](C)(O)C2)C=C1OC3=CC=NN3CC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AM-9514;  AM9514;  AM 9514.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea
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1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea
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1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea
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1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea

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